molecular formula C18H10N2O5 B6231892 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate CAS No. 2248283-45-4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate

Cat. No. B6231892
CAS RN: 2248283-45-4
M. Wt: 334.3
InChI Key:
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate is a novel compound that has recently been the focus of a growing body of scientific research. This compound has been studied for its potential applications in a variety of fields, including drug development, medical research, and biochemistry. In

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate has been studied for its potential applications in a variety of scientific fields. For example, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain types of cancer cells. In addition, this compound has been studied for its potential use as a neuroprotective agent, as well as for its ability to reduce the toxicity of certain drugs. The compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells, likely by targeting specific cellular pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as to reduce the toxicity of certain drugs. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells, likely by targeting specific cellular pathways.

Advantages and Limitations for Lab Experiments

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it is also relatively stable. In addition, this compound is soluble in water and can be stored for extended periods of time without degradation. However, this compound is not suitable for use in humans due to its potential toxicity.

Future Directions

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate has a wide range of potential applications in the fields of drug development, medical research, and biochemistry. In the future, this compound could be used to develop new drugs for the treatment of various diseases, as well as to develop new neuroprotective agents and anti-inflammatory agents. In addition, this compound could be used in the development of new cancer treatments, as well as to reduce the toxicity of certain drugs. Finally, this compound could be used to explore the biochemical and physiological effects of other compounds.

Synthesis Methods

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate can be synthesized from the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl acetate and 3-hydroxyisoquinoline-8-carboxylic acid in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is a white solid that is soluble in water. The synthesis of this compound has been well documented in the literature and is a relatively simple process.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate' involves the condensation of 3-hydroxyisoquinoline-8-carboxylic acid with phthalic anhydride followed by cyclization and esterification reactions.", "Starting Materials": [ "3-hydroxyisoquinoline-8-carboxylic acid", "Phthalic anhydride", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 3-hydroxyisoquinoline-8-carboxylic acid is reacted with phthalic anhydride in the presence of sulfuric acid to form 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid.", "Step 2: The product from step 1 is then cyclized by heating with acetic anhydride and sodium acetate to form 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl acetate.", "Step 3: The product from step 2 is then esterified by reacting with methanol or ethanol in the presence of sulfuric acid to form 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate.", "Step 4: The final product is purified by recrystallization from a suitable solvent such as diethyl ether or chloroform.", "Step 5: The purity of the final product is confirmed by melting point determination and spectral analysis using techniques such as IR, NMR, and mass spectrometry.", "Step 6: The yield of the final product is calculated and optimized by varying the reaction conditions such as temperature, time, and reagent ratios." ] }

CAS RN

2248283-45-4

Molecular Formula

C18H10N2O5

Molecular Weight

334.3

Purity

95

Origin of Product

United States

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